molecular formula C11H18N2 B15356320 N-ethyl-N'-phenylpropane-1,3-diamine

N-ethyl-N'-phenylpropane-1,3-diamine

Cat. No.: B15356320
M. Wt: 178.27 g/mol
InChI Key: SKRTXGUSLQTPBA-UHFFFAOYSA-N
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Description

N-Ethyl-N'-phenylpropane-1,3-diamine is a diamine compound featuring a propane-1,3-diamine backbone substituted with an ethyl group at one terminal nitrogen and a phenyl group at the other.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-ethyl-N'-phenylpropane-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

SKRTXGUSLQTPBA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

N-Ethyl-N'-phenylpropane-1,3-diamine is used in a wide range of scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of protein interactions and enzyme inhibition.

  • Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

N-Ethyl-N'-phenylpropane-1,3-diamine is similar to other diamines such as ethylenediamine and diethylenetriamine. its unique structure, with the combination of ethyl and phenyl groups, provides distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other diamines may not be as effective.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected 1,3-Diamines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
N-Ethyl-N'-phenylpropane-1,3-diamine* C₁₁H₁₈N₂ 178.28 (calculated) -NHCH₂CH₂NH-; N-ethyl, N'-phenyl Hypothesized use in ligand systems
N-Ethyl-1,3-propanediamine C₅H₁₄N₂ 102.18 -NHCH₂CH₂NH-; N-ethyl Intermediate in organic synthesis
N,N′-Dimethyl-1,3-propanediamine C₅H₁₄N₂ 102.18 -NHCH₂CH₂NH-; N,N′-dimethyl Enzyme inhibition
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (APDA) C₁₈H₄₁N₃ 299.55 -NHCH₂CH₂NH-; N-dodecyl, N'-aminopropyl Antimicrobial biocide
2-Ethyl-N',N'-dimethylpropane-1,3-diamine C₇H₁₈N₂ 130.23 Branched ethyl and dimethyl groups Collision cross-section studies

Notes:

  • This compound differs from simpler diamines (e.g., N-Ethyl-1,3-propanediamine) by its aromatic phenyl group, which may enhance binding affinity in coordination chemistry or sensing applications .
  • Compared to APDA , which has a long alkyl chain for membrane disruption in biocidal activity , the phenyl group in the target compound may prioritize aromatic interactions over hydrophobic effects.

Functional and Reactivity Differences

Electronic and Steric Effects

  • Phenyl vs. This could affect catalytic activity or metal coordination in ligand systems .
  • Branched vs. Linear Chains : 2-Ethyl-N',N'-dimethylpropane-1,3-diamine demonstrates how branching alters steric hindrance and collision dynamics, which could influence reactivity in synthetic pathways.

Research Findings and Implications

  • Antimicrobial Activity : APDA’s superior antimicrobial efficacy over DDAC highlights the importance of alkyl chain length; the phenyl group in the target compound may offer alternative mechanisms (e.g., biofilm disruption via π-stacking).
  • Drug Development: The cytotoxicity of benzo[g]quinoxaline derivatives underscores the relevance of aromatic diamines in anticancer agent design, though the target compound’s pharmacological profile remains unexplored.

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